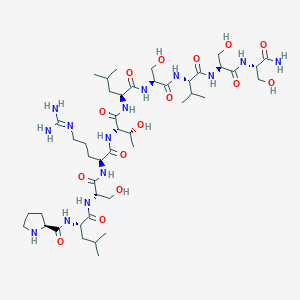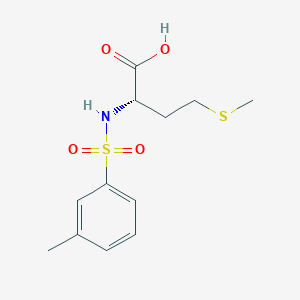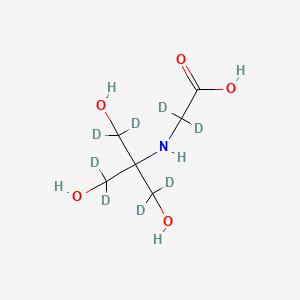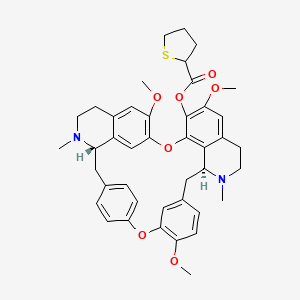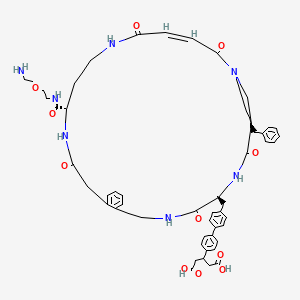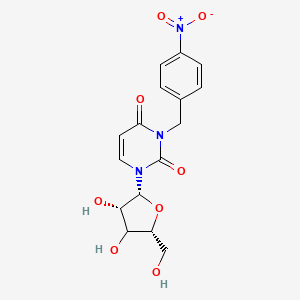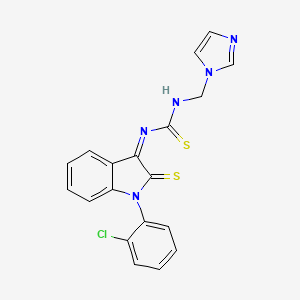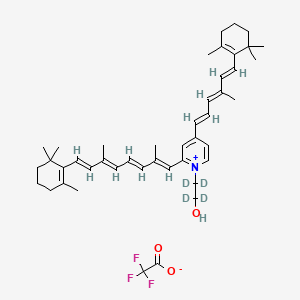
Metoxuron-monomethyl-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metoxuron-monomethyl-d3 is a deuterium-labeled derivative of Metoxuron-monomethyl. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
準備方法
Synthetic Routes and Reaction Conditions
Metoxuron-monomethyl-d3 is synthesized by incorporating deuterium into Metoxuron-monomethyl. The synthetic route involves the substitution of hydrogen atoms with deuterium atoms in the Metoxuron-monomethyl molecule. This process typically requires the use of deuterated reagents and specific reaction conditions to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is carefully controlled to maintain the purity and stability of the compound. The final product is subjected to rigorous quality control measures to ensure its suitability for scientific research applications .
化学反応の分析
Types of Reactions
Metoxuron-monomethyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed using advanced analytical techniques to determine their structure and properties .
科学的研究の応用
Metoxuron-monomethyl-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and the optimization of existing drug formulations.
作用機序
The mechanism of action of Metoxuron-monomethyl-d3 involves its incorporation into drug molecules as a tracer. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of the drugs, leading to changes in their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved in these processes are studied using advanced analytical techniques .
類似化合物との比較
Similar Compounds
Metoxuron-monomethyl: The non-deuterated form of Metoxuron-monomethyl-d3.
Other Deuterium-Labeled Compounds: Various other compounds labeled with deuterium for use in scientific research.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can lead to changes in the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool for studying drug behavior and optimizing drug formulations .
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
217.67 g/mol |
IUPAC名 |
1-(3-chloro-4-methoxyphenyl)-3-(trideuteriomethyl)urea |
InChI |
InChI=1S/C9H11ClN2O2/c1-11-9(13)12-6-3-4-8(14-2)7(10)5-6/h3-5H,1-2H3,(H2,11,12,13)/i1D3 |
InChIキー |
YWHRNWZTCCNWSH-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC(=O)NC1=CC(=C(C=C1)OC)Cl |
正規SMILES |
CNC(=O)NC1=CC(=C(C=C1)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


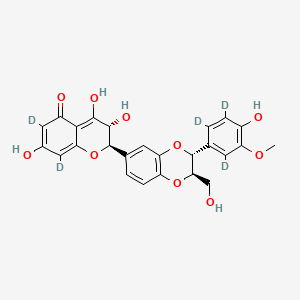
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)
